

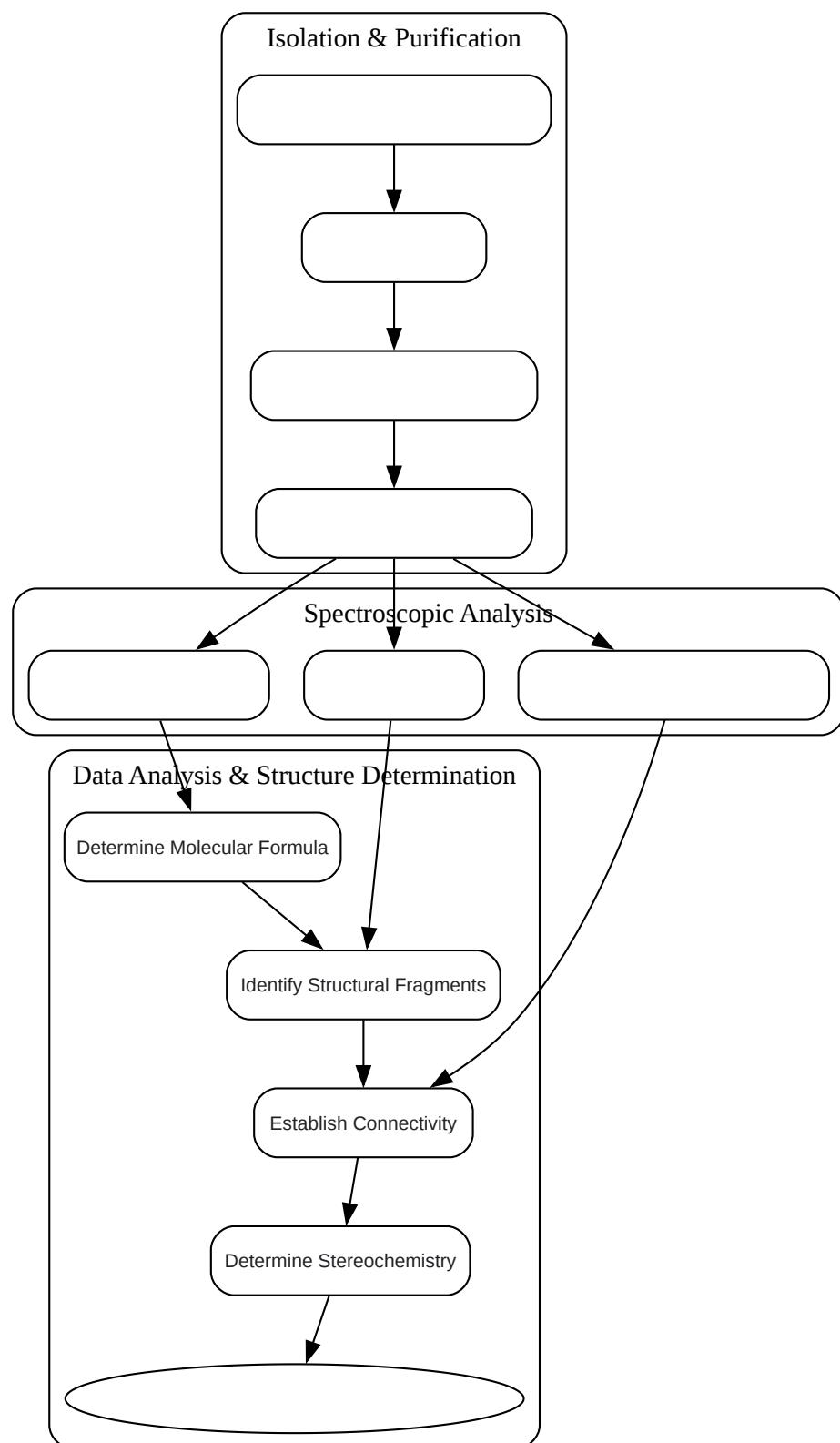
Elucidation of the Chemical Structure of 11-Hydroxyhumantenine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *11-Hydroxyhumantenine*

Cat. No.: B242648


[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure elucidation of **11-Hydroxyhumantenine**, a significant oxindole alkaloid isolated from the plant species *Gelsemium elegans*. The determination of its complex molecular architecture relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document details the experimental methodologies and presents the key quantitative data that were instrumental in piecing together the precise atomic connectivity and stereochemistry of this natural product.

Overview of Structure Elucidation Workflow

The process of elucidating the structure of a novel natural product like **11-Hydroxyhumantenine** follows a logical and systematic workflow. The initial step involves the isolation and purification of the compound from its natural source. Following this, a series of spectroscopic analyses are performed to gather information about the molecule's composition and connectivity. High-resolution mass spectrometry provides the exact molecular formula, while a suite of one- and two-dimensional NMR experiments reveals the intricate network of proton and carbon atoms. Finally, the interpretation of this data, often aided by comparison with known related compounds, leads to the definitive structural assignment.

[Click to download full resolution via product page](#)**Figure 1:** General workflow for the structure elucidation of **11-Hydroxyhumantenine**.

Physicochemical and Spectroscopic Data

The foundational data for the structure elucidation of **11-Hydroxyhumantenine** is derived from its physicochemical properties and spectroscopic analysis.

Property	Value
Molecular Formula	C ₂₁ H ₂₆ N ₂ O ₄
Molecular Weight	370.44 g/mol
CAS Registry Number	122590-04-9

Note: The detailed ¹H and ¹³C NMR, and MS fragmentation data are based on the original research by G. Massiot et al. and are presented in the subsequent sections.

Experimental Protocols

The successful elucidation of **11-Hydroxyhumantenine**'s structure hinged on the precise execution of several key experimental techniques.

Isolation and Purification

A standardized protocol for the isolation of alkaloids from *Gelsemium elegans* was employed. This typically involves:

- Extraction: The dried and powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, often under reflux to ensure exhaustive extraction.
- Acid-Base Partitioning: The crude extract is then partitioned between an acidic aqueous layer and an organic layer to separate the basic alkaloids from neutral and acidic components. The alkaloids are subsequently recovered by basifying the aqueous layer and re-extracting with an organic solvent like dichloromethane.
- Chromatography: The resulting alkaloid fraction is subjected to multiple rounds of column chromatography over silica gel or alumina, using a gradient of solvents of increasing polarity.

Fractions are monitored by thin-layer chromatography (TLC), and those containing the target compound are combined.

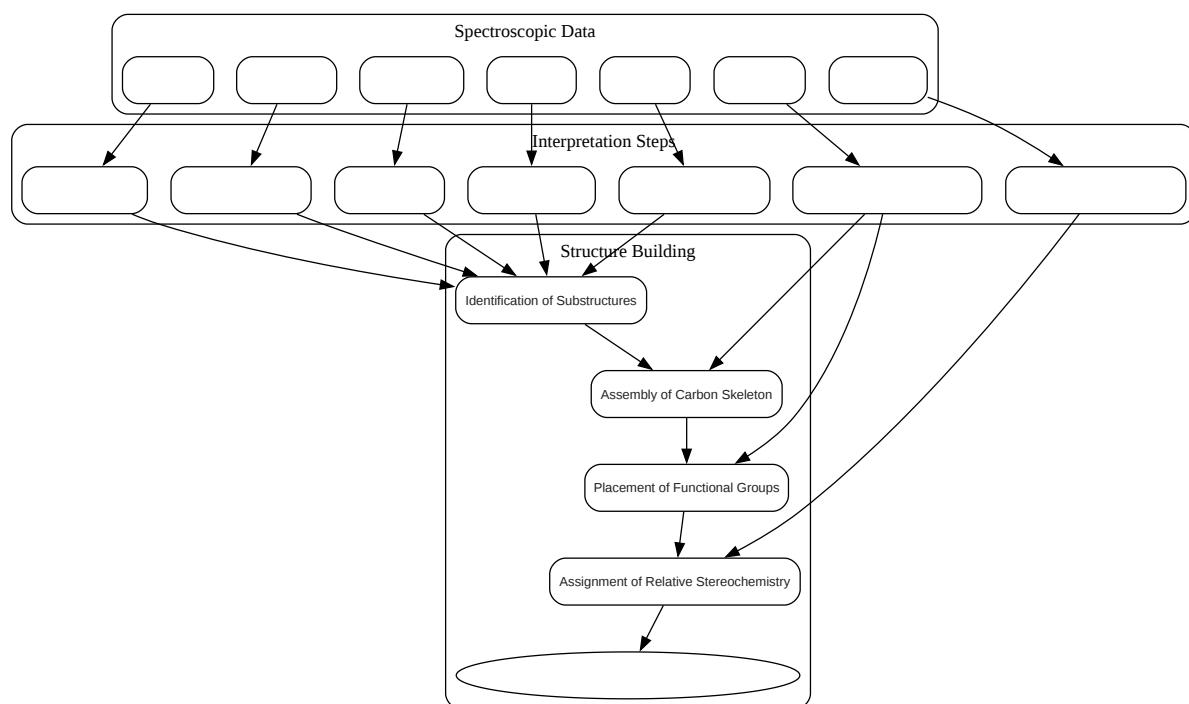
- Final Purification: Final purification to obtain **11-Hydroxyhumantenine** in high purity is typically achieved through preparative high-performance liquid chromatography (HPLC).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of the molecule.

- Technique: Electron Impact (EI) or Electrospray Ionization (ESI) are commonly used ionization methods.
- Analysis: The instrument is calibrated to provide high mass accuracy, allowing for the determination of the molecular formula by matching the observed mass-to-charge ratio (m/z) to a calculated value. Analysis of the fragmentation pattern can provide initial clues about the structural motifs present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy


A comprehensive suite of NMR experiments is the cornerstone of the structure elucidation process.

- Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl_3 , CD_3OD) in a standard NMR tube.
- 1D NMR:
 - ^1H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their multiplicity (splitting pattern, indicating neighboring protons), and their relative numbers (integration).
 - ^{13}C NMR: Reveals the number of distinct carbon atoms in the molecule and their chemical environment.
- 2D NMR:

- COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically those on adjacent carbon atoms.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.
- NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing key information about the relative stereochemistry of the molecule.

Spectroscopic Data Interpretation and Structure Assembly

The elucidation of the structure of **11-Hydroxyhumantenine** is a deductive process based on the careful analysis of the spectroscopic data.

[Click to download full resolution via product page](#)

Figure 2: Logical flow of data interpretation for the structure elucidation of **11-Hydroxyhumantene**.

- Molecular Formula Determination: The high-resolution mass spectrum provides the exact mass, which in turn gives the molecular formula $C_{21}H_{26}N_2O_4$. The degree of unsaturation can then be calculated to be 10, suggesting the presence of rings and/or double bonds.
- Identification of Key Functional Groups from 1D NMR: The 1H and ^{13}C NMR spectra indicate the presence of characteristic signals for an oxindole moiety, an ethyldene group, a methoxy group, and several aliphatic protons and carbons. The downfield chemical shift of one of the carbons suggests the presence of a hydroxyl group at an electron-withdrawing position.
- Building the Carbon Skeleton with 2D NMR:
 - COSY experiments establish the proton-proton coupling networks, allowing for the tracing of spin systems within the molecule, such as the ethyldene group and the protons in the aliphatic rings.
 - HSQC data links each proton to its directly attached carbon, providing a clear picture of the CH , CH_2 , and CH_3 groups.
 - HMBC is the key experiment for connecting the different spin systems. For example, correlations from the protons of the methoxy group to a specific carbon confirm its point of attachment. Long-range correlations from various protons to the carbonyl carbon of the oxindole group help to place this functionality within the molecular framework.
- Determining the Position of the Hydroxyl Group: The chemical shifts of the proton and carbon at position 11 are significantly downfield compared to the parent compound, humantenine, which is a strong indication of the presence of the hydroxyl group at this position. HMBC correlations from neighboring protons to C-11 further confirm this assignment.
- Elucidating the Stereochemistry with NOESY: The NOESY spectrum provides crucial information about the three-dimensional arrangement of the atoms. For instance, NOE correlations between protons on different rings can establish their relative orientation (e.g., cis or trans). The stereochemistry at the spiro center and the various chiral centers in the polycyclic system is determined by a careful analysis of these through-space interactions.

By integrating all of this information, the complete chemical structure of **11-Hydroxyhumantenine**, including its absolute stereochemistry (often confirmed by comparison

with known compounds or through X-ray crystallography if suitable crystals can be obtained), is definitively established.

Conclusion

The structure elucidation of **11-Hydroxyhumantenine** is a testament to the power of modern spectroscopic techniques in natural product chemistry. The systematic application of mass spectrometry and a variety of NMR experiments allows for the unambiguous determination of the molecular formula, the carbon skeleton, the placement of functional groups, and the relative stereochemistry of this complex oxindole alkaloid. This detailed structural information is a prerequisite for further research into its biological activity and potential applications in drug development.

- To cite this document: BenchChem. [Elucidation of the Chemical Structure of 11-Hydroxyhumantenine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b242648#chemical-structure-elucidation-of-11-hydroxyhumantenine\]](https://www.benchchem.com/product/b242648#chemical-structure-elucidation-of-11-hydroxyhumantenine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com